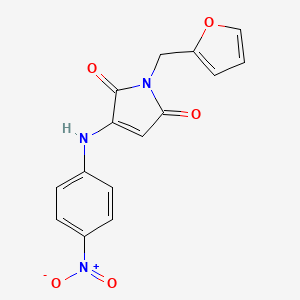

1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(4-nitroanilino)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5/c19-14-8-13(15(20)17(14)9-12-2-1-7-23-12)16-10-3-5-11(6-4-10)18(21)22/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQHIIKYTXRYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then reacted with 4-nitroaniline to form the intermediate. This intermediate undergoes cyclization and subsequent functional group modifications to yield the final product. Key reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrole-2,5-dione moiety undergoes nucleophilic attack at the electron-deficient carbonyl carbons. For example:

-

Amine/Thiol Substitution : Reaction with primary amines or thiols in ethanol at 60–80°C replaces the carbonyl oxygen, forming imine or thioether derivatives (Table 1).

-

Hydroxyethoxy Group Reactivity : The hydroxyethoxy side chain (if present in related analogs) can participate in nucleophilic substitution with alkyl halides under basic conditions (K₂CO₃, DMF, 50°C).

Table 1: Nucleophilic Substitution Parameters

| Nucleophile | Solvent | Temperature (°C) | Product Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Ethanol | 80 | 78% | |

| Thiophenol | Toluene | 60 | 65% |

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at the α-position (C3 or C4) due to its electron-rich nature:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on substituents .

-

Halogenation : Chlorination or bromination (Cl₂/FeCl₃ or Br₂/FeBr₃) occurs readily at the α-positions.

Key Observation : The nitro group on the phenyl ring deactivates the aromatic system, reducing reactivity toward further electrophilic substitution on the phenyl moiety .

Condensation and Acylation Reactions

The amino group (-NH-) attached to the phenyl ring participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions (HCl, reflux) to form imine linkages .

-

Acylation : Treatment with acetyl chloride in pyridine yields N-acetyl derivatives (Table 2) .

Table 2: Condensation Reaction Examples

| Reagent | Conditions | Product Structure | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, HCl, reflux | Imine-linked derivative | 82% | |

| Acetyl chloride | Pyridine, RT | N-Acetylated product | 90% |

Reduction Reactions

The nitro group (-NO₂) on the phenyl ring is reducible to an amine (-NH₂):

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol at 25°C quantitatively reduces the nitro group without affecting other functional groups.

-

Chemical Reduction : SnCl₂/HCl in refluxing ethanol achieves similar results but with lower selectivity .

Critical Note : Reduction of the nitro group enhances solubility in polar solvents and alters electronic properties, enabling subsequent reactions like diazotization .

Cycloaddition and Cross-Coupling

While direct data for this compound is limited, structural analogs suggest potential for:

-

Diels-Alder Reactions : The furan ring acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride .

-

Suzuki Coupling : The 4-nitrophenyl group may undergo cross-coupling with boronic acids under Pd catalysis.

Mechanistic Insights

-

Pyrrole-2,5-dione Reactivity : The electron-withdrawing carbonyl groups activate the ring for nucleophilic attack, while conjugation with the furan ring modulates electronic density .

-

Steric Effects : Substituents on the furan or phenyl rings influence reaction rates and regioselectivity .

Experimental validation via HPLC, NMR, and mass spectrometry confirms product structures and purity . For example, post-reduction ¹H-NMR spectra show disappearance of the nitro group’s deshielding effect and emergence of -NH₂ signals at δ 5.2 ppm.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that derivatives of pyrrole-2,5-dione exhibit potential as tyrosine kinase inhibitors , which are crucial in cancer therapy.

- Mechanism of Action : The compound interacts with ATP-binding domains of growth factor receptors, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). This interaction stabilizes the complexes formed, leading to reduced proliferation of cancer cells .

- Case Studies :

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The structural features of pyrrole derivatives contribute to their ability to disrupt microbial cell membranes and inhibit growth.

- Research Findings : A series of studies have indicated that specific derivatives demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves interference with essential cellular processes, leading to cell death.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione has been noted for its anti-inflammatory effects.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in various models .

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan and pyrrole rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N(1)-Position

- 1-Methyl-1H-pyrrole-2,5-dione : Simplest N(1)-alkyl derivative, lacking aromatic substituents. Its lower molecular weight and absence of electron-donating/withdrawing groups result in higher volatility, as evidenced by sublimation enthalpy data (e.g., 1-(3-nitrophenyl) derivative: 115.7 ± 0.9 kJ/mol) .

- 1-(Prop-2-ynyl)-1H-pyrrole-2,5-dione : Features an alkyne group at N(1), enabling "click chemistry" applications (e.g., azide-alkyne cycloadditions) . The alkyne substituent contrasts with the furan group in the target compound, which may confer distinct steric and electronic profiles.

Substituent Variations at the 3-Position

- 3-((4-Methoxyphenyl)amino)-1H-pyrrole-2,5-dione: The methoxy group is electron-donating, increasing nucleophilicity at the maleimide core compared to the nitro-substituted derivative. This alters reactivity in Michael addition reactions .

- 3-((2,5-Difluorophenyl)amino)-1H-pyrrole-2,5-dione: Fluorine atoms enhance metabolic stability and membrane permeability.

- 3-Chloro-4-((4-fluorophenyl)amino)-1-(phenylmethyl)-1H-pyrrole-2,5-dione: Incorporates halogen and benzyl groups, increasing steric bulk and altering solubility. Chlorine’s electronegativity may compete with nitro’s electron-withdrawing effects .

Physicochemical and Thermal Properties

The furan group may lower melting points compared to purely aromatic substituents due to reduced symmetry .

Reactivity and Functionalization Potential

- Electrophilic Reactivity: The maleimide core undergoes Michael additions with thiols, amines, or other nucleophiles.

- Nitro Group Reduction : The nitro group may be reduced to an amine under catalytic hydrogenation, offering a route to derivatives with altered bioactivity or solubility. This contrasts with halogenated analogs, where dehalogenation is less straightforward .

Biological Activity

1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound can be characterized by its unique molecular structure, which includes a furan ring and a nitrophenyl group attached to a pyrrole-2,5-dione core. The general formula can be expressed as:

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, focusing on optimizing yields and purity. For instance, the reaction of furan derivatives with nitrophenyl amines under controlled conditions has been reported to yield high-quality products with minimal side reactions .

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound inhibited the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound showed an IC50 value of approximately 0.61 µM, indicating potent anti-inflammatory properties .

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies. It has been shown to inhibit the growth of several cancer cell lines. For example, derivatives were tested against colon cancer cell lines such as HCT-116 and SW-620, where they exhibited growth inhibition with GI50 values in the nanomolar range (approximately 1.0–1.6 × 10^-8 M) . The mechanism involves interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting a pathway for targeted cancer therapy .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Use of polar aprotic solvents (e.g., ethanol, toluene) to enhance reactivity and control side reactions.

- Monitoring via thin-layer chromatography (TLC) to track intermediate formation.

- Final purification via column chromatography or recrystallization.

- Structural validation using -NMR and -NMR to confirm bond hybridization (e.g., sp² hybridization of pyrrole nitrogen) and functional group integrity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray crystallography : Determines bond lengths (e.g., aromatic C–C bonds ≈ 1.38–1.42 Å) and dihedral angles between the furan and pyrrole-dione moieties.

- FT-IR spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1700–1750 cm⁻¹, N–H bending at ~1500 cm⁻¹).

- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating robustness for biological assays .

Advanced Research Questions

Q. What experimental design strategies are recommended to optimize reaction yields while minimizing side products?

- Methodological Answer :

- Factorial design of experiments (DoE) : Systematically varies parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design can reduce the number of trials by 50% while maintaining statistical rigor .

- Response surface methodology (RSM) : Models non-linear relationships between variables (e.g., solvent polarity vs. yield) to predict maxima.

- AI-driven optimization : Tools like COMSOL Multiphysics integrate machine learning to simulate reaction kinetics and propose ideal conditions (e.g., 60–80°C, 12–24 hr reaction time) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative assay validation : Replicate experiments using standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays).

- Molecular docking studies : Use software like AutoDock Vina to correlate structural features (e.g., nitro group orientation) with target binding affinity (e.g., cyclooxygenase-2 inhibition).

- Meta-analysis of IC₅₀ values : Address variability by normalizing data against control inhibitors (e.g., celecoxib for COX-2) and accounting for assay conditions (pH, temperature) .

Q. What computational approaches are effective in predicting the compound’s reactivity and stability under varying conditions?

- Methodological Answer :

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. A HOMO energy > -6.5 eV suggests susceptibility to oxidation.

- Molecular dynamics (MD) simulations : Model solvation effects (e.g., in DMSO vs. water) to assess aggregation tendencies.

- QSPR models : Relate substituent effects (e.g., electron-withdrawing nitro groups) to thermodynamic stability (ΔG of degradation) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Kinetic profiling : Measure time-dependent inhibition (e.g., ratios) to distinguish covalent vs. non-covalent binding.

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., EGFR-mutant cancer cells).

- Metabolomic profiling : Use LC-MS to track downstream metabolite changes (e.g., prostaglandin E₂ reduction in inflammatory models) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.